molecular formula C10H10N2O4 B14697203 methyl (Z)-3-anilino-2-nitroprop-2-enoate

methyl (Z)-3-anilino-2-nitroprop-2-enoate

Cat. No.: B14697203
M. Wt: 222.20 g/mol
InChI Key: XEPBMOGQWNYCNO-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (Z)-3-anilino-2-nitroprop-2-enoate is an organic compound characterized by its unique structural features, including a nitro group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-anilino-2-nitroprop-2-enoate typically involves the condensation of aniline with methyl 2-nitroacrylate. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent product quality. Solvent recovery and recycling are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-anilino-2-nitroprop-2-enoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.

Major Products Formed

    Reduction: Methyl (Z)-3-anilino-2-aminoprop-2-enoate.

    Substitution: Various substituted aniline derivatives.

    Hydrolysis: Methyl (Z)-3-anilino-2-nitroprop-2-enoic acid.

Scientific Research Applications

Methyl (Z)-3-anilino-2-nitroprop-2-enoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the design of novel materials with unique electronic or optical properties.

    Biological Studies: The compound’s interactions with biological molecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl (Z)-3-anilino-2-nitroprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aniline moiety can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methyl (Z)-3-anilino-2-nitroprop-2-enoate can be compared with other similar compounds, such as:

    Methyl (E)-3-anilino-2-nitroprop-2-enoate: The (E)-isomer has different spatial arrangement of substituents, leading to variations in reactivity and biological activity.

    Methyl 3-anilino-2-nitropropanoate: Lacks the double bond, resulting in different chemical properties and reactivity.

    Methyl 3-anilino-2-nitrobut-2-enoate: Contains an additional carbon in the chain, affecting its steric and electronic properties.

The uniqueness of this compound lies in its specific (Z)-configuration, which influences its chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

methyl (Z)-3-anilino-2-nitroprop-2-enoate

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)9(12(14)15)7-11-8-5-3-2-4-6-8/h2-7,11H,1H3/b9-7-

InChI Key

XEPBMOGQWNYCNO-CLFYSBASSA-N

Isomeric SMILES

COC(=O)/C(=C/NC1=CC=CC=C1)/[N+](=O)[O-]

Canonical SMILES

COC(=O)C(=CNC1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.